![molecular formula C16H10ClFN4OS B6566931 2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021250-65-6](/img/structure/B6566931.png)
2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
The compound “2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves the cyclization of bis-(2,4,6-trichlorophenyl) malonate with 2-aminothiazole and 2-amionothiadiazole derivatives . The solvent is evaporated under vacuum and the residue is extracted by EtOAc and washed by NH4Cl, dil HCl (1 N)/water and brain (NaCl) .Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . A structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Chemical Reactions Analysis
The chemical reactions of thiadiazole derivatives are influenced by the nature of the substituent on the C-5 phenyl ring . Chlorobenzylated imines have shown 100% protection towards MES induced hind limb extension method with fast recovery and without neurotoxicity .Physical And Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by the nature of the substituent on the C-5 phenyl ring . For example, the compound “2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole” has an empirical formula of C8H6ClN3S, a CAS Number of 28004-62-8, and a molecular weight of 211.67 .Scientific Research Applications
Anticancer Activity
1,3,4-thiadiazole and its derivatives have shown potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Antimicrobial Activity
These compounds have demonstrated a wide range of therapeutic activities, including antimicrobial activity . They could potentially be used in the treatment of various bacterial infections .
Antifungal Activity
In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have also shown antifungal activity . This suggests potential use in treating fungal infections .
Antimycobacterial Activity
1,3,4-thiadiazole derivatives have demonstrated antimycobacterial activity . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Analgesic and Anti-inflammatory Activities
These compounds have shown analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation .
Antipsychotic Activity
1,3,4-thiadiazole derivatives have demonstrated antipsychotic activity . This suggests potential applications in the treatment of psychiatric disorders .
Antidepressant Activity
These compounds have shown antidepressant activity . This suggests potential applications in the treatment of depression .
Anticonvulsant Activity
1,3,4-thiadiazole derivatives have demonstrated anticonvulsant activity . This suggests potential applications in the treatment of seizure disorders .
Mechanism of Action
Safety and Hazards
Future Directions
Thiadiazole derivatives have shown significant therapeutic potential and have been the subject of considerable interest for designing new antitumor agents . Future research could focus on modifying the structure of known derivatives with documented activity to discover new, effective drugs and anticancer strategies .
properties
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN4OS/c1-8-2-5-13-10(6-8)14(23)22-16(20-13)24-15(21-22)19-9-3-4-12(18)11(17)7-9/h2-7H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYRWBDIKAVANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
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